molecular formula C12H15NO3 B12294966 4-[(4-Methoxyphenyl)methyl]morpholin-3-one CAS No. 570398-19-5

4-[(4-Methoxyphenyl)methyl]morpholin-3-one

Cat. No.: B12294966
CAS No.: 570398-19-5
M. Wt: 221.25 g/mol
InChI Key: PMVWFIQQJAJAOM-UHFFFAOYSA-N
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Description

General Overview of Morpholinone Derivatives in Chemical Research

Morpholinone derivatives are a class of heterocyclic compounds that feature a six-membered morpholine (B109124) ring containing a ketone group. This structural motif is a common pharmacophore found in a wide array of biologically active molecules and approved pharmaceutical agents. google.commdpi.com The presence of both an ether and an amide functional group within the heterocyclic ring imparts unique physicochemical properties to these molecules, influencing their solubility, metabolic stability, and ability to interact with biological targets. acs.org Consequently, morpholinone and its derivatives are extensively utilized in drug discovery and development, with applications ranging from anticancer to anti-inflammatory and antimicrobial agents. clearsynth.com

Historical Context and Evolution of Research on Morpholinone Structures

Research into morpholine-containing compounds has a rich history, with the morpholine ring being recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds. scielo.br The synthesis of the basic morpholinone core has been explored through various synthetic routes, including the cyclization of haloacetamides and the oxidation of morpholine derivatives. mdpi.com Over the years, the focus of research has shifted from the synthesis of the simple heterocyclic core to the development of methods for introducing diverse substituents at various positions of the ring to modulate biological activity. The synthesis of N-substituted morpholinones, in particular, has been an active area of investigation, as the nitrogen atom provides a convenient handle for introducing a wide range of functional groups. researchgate.net The development of key morpholinone-based drugs, such as the anticoagulant Rivaroxaban, which contains a 4-(4-aminophenyl)morpholin-3-one (B139978) core, has further spurred interest in this chemical class. google.comgoogle.com

Structural Analysis of the 4-[(4-Methoxyphenyl)methyl]morpholin-3-one Heterocyclic System

Spectroscopic data for analogous compounds provide insight into the expected structural characteristics. For instance, in the 1H NMR spectrum of a similar compound, morpholino(phenyl)methanone, the protons of the morpholine ring appear as a multiplet between 3.24 and 3.97 ppm. rsc.org For this compound, one would expect to see characteristic signals for the methoxy (B1213986) group protons (around 3.8 ppm), the benzylic methylene (B1212753) protons, and the aromatic protons of the phenyl ring, in addition to the signals for the morpholinone ring protons.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

Functional GroupPredicted Chemical Shift (ppm)
Methoxy (CH3O-)~ 3.8
Benzylic (-CH2-)~ 4.5 - 4.8
Morpholinone ring protons~ 3.2 - 4.0
Aromatic protons (phenyl ring)~ 6.8 - 7.3

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Identification of Knowledge Gaps and Rationale for Focused Research on this compound

Despite the general importance of the morpholinone scaffold, there is a notable lack of specific research on this compound. A comprehensive literature search reveals a significant knowledge gap regarding the synthesis, chemical properties, and potential applications of this particular derivative. While synthetic methods for related N-benzyl morpholinones have been reported, a dedicated study on the optimal conditions for the introduction of the 4-methoxybenzyl group is warranted. google.com

Furthermore, the influence of the 4-methoxybenzyl substituent on the biological activity of the morpholinone core remains unexplored. Research comparing the activity of 4-benzylmorpholin-3-one (B1279983) with its 4-methoxy substituted counterpart would be highly valuable in understanding the structure-activity relationship for this class of compounds. Such studies could reveal whether the electron-donating methoxy group enhances or diminishes the compound's interaction with specific biological targets.

Table 2: Research Gaps and Future Directions

Research AreaIdentified GapRationale for Focused Research
Synthesis No specific, optimized synthetic route has been reported.To develop an efficient and scalable method for the preparation of the target compound.
Chemical Properties Detailed characterization of its physicochemical properties is lacking.To understand its stability, solubility, and reactivity, which are crucial for its potential applications.
Structural Biology No crystal structure or detailed conformational analysis is available.To elucidate its three-dimensional structure and understand how the 4-methoxybenzyl group influences its conformation.
Biological Activity The biological profile of this specific compound is unknown.To screen the compound against various biological targets and identify potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

570398-19-5

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methyl]morpholin-3-one

InChI

InChI=1S/C12H15NO3/c1-15-11-4-2-10(3-5-11)8-13-6-7-16-9-12(13)14/h2-5H,6-9H2,1H3

InChI Key

PMVWFIQQJAJAOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCOCC2=O

Origin of Product

United States

Synthetic Methodologies for 4 4 Methoxyphenyl Methyl Morpholin 3 One

Established Conventional Routes to 4-[(4-Methoxyphenyl)methyl]morpholin-3-one

The conventional synthesis of the 4-substituted morpholin-3-one (B89469) scaffold, including the title compound, typically relies on well-established cyclization reactions. These methods involve the formation of the heterocyclic ring from acyclic precursors through the creation of one or two key bonds in the final steps.

Cyclization Strategies Involving Amino Alcohols and Carboxylic Acid Derivatives

A prevalent and classical approach for constructing the morpholin-3-one ring involves the reaction between an N-substituted amino alcohol and a derivative of a 2-haloacetic acid, most commonly chloroacetyl chloride. chemrxiv.org This method builds the ring by forming two new bonds, an amide bond and an ether bond, often in a two-step sequence.

The general process begins with the acylation of the secondary amine of a precursor like N-(4-methoxybenzyl)ethanolamine with chloroacetyl chloride. This reaction forms an intermediate, 2-chloro-N-(2-hydroxyethyl)-N-(4-methoxybenzyl)acetamide. The subsequent step is an intramolecular Williamson ether synthesis, where a base is used to deprotonate the hydroxyl group, which then acts as a nucleophile, displacing the chloride to close the six-membered ring. google.com

Table 1: Key Reactions in Cyclization via Amino Alcohols

Step Reactants Key Intermediate/Product Reaction Type
1. Amidation N-(4-methoxybenzyl)ethanolamine, Chloroacetyl chloride 2-chloro-N-(2-hydroxyethyl)-N-(4-methoxybenzyl)acetamide Acylation

This strategy is widely applicable for a range of N-substituted morpholinones and benefits from the commercial availability of the starting materials. chemrxiv.orggoogle.com

Ring-Closing Approaches via Amidation and Lactonization

This strategy focuses on the intramolecular cyclization of a pre-formed amide precursor. It is conceptually similar to the final step described above but emphasizes the ring-closing (lactamization) aspect. One common pathway involves reacting a primary amine, such as (4-methoxyphenyl)methyl amine, with a reagent like 2-(2-chloroethoxy)acetyl chloride. google.com This forms the acyclic amide N-(4-methoxybenzyl)-2-(2-chloroethoxy)acetamide.

The crucial step is the subsequent base-mediated intramolecular cyclization. The amide nitrogen, upon deprotonation or under suitable basic conditions, attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of the morpholin-3-one ring. google.comresearchgate.net This approach is particularly noted in the synthesis of related structures like 4-(4-nitrophenyl)morpholin-3-one (B139987), where the intermediate 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is cyclized by boiling with potassium carbonate in acetonitrile (B52724). google.com

Multi-component Reaction Architectures for Morpholinone Core Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing parts of all starting materials, offer an efficient route to complex heterocyclic structures. organic-chemistry.orgnih.gov While direct MCRs for this compound are not extensively detailed, analogous MCRs for forming morpholine (B109124) and other heterocyclic cores suggest viable pathways.

For instance, a copper-catalyzed three-component reaction utilizing amino alcohols, aldehydes, and diazomalonates has been developed for the synthesis of highly substituted morpholines. nih.gov Adapting such a strategy could potentially lead to morpholinone structures. Another powerful MCR is the Ugi reaction, which combines an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide. mdpi.comrug.nl Post-MCR modifications, often involving a deprotection-cyclization sequence, can be employed to construct the desired heterocyclic ring from the initial Ugi product. rug.nl These strategies highlight the potential for atom-economical and step-efficient syntheses of the morpholinone scaffold.

Synthesis and Functionalization of Key Precursors for this compound

The successful synthesis of the target compound is critically dependent on the efficient preparation of its key building blocks. These precursors are primarily the N-substituted aminoethanol derivative and the corresponding substituted benzylamine.

Preparation of N-Substituted Aminoethanol Derivatives

The central precursor for many synthetic routes is N-(4-methoxybenzyl)ethanolamine. This secondary amine can be prepared through several standard organic transformations.

Reductive Amination: A common and efficient method is the reductive amination of ethanolamine (B43304) with 4-methoxybenzaldehyde (B44291). The aldehyde and amine first form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent for this transformation due to its selectivity. mdpi.com

N-Alkylation: Direct alkylation of ethanolamine with 4-methoxybenzyl chloride is another viable route. This is a classic Sₙ2 reaction where the nitrogen atom of ethanolamine acts as a nucleophile. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct and may require careful control of stoichiometry to minimize dialkylation. prepchem.com

Table 2: Comparison of Synthetic Routes to N-(4-methoxybenzyl)ethanolamine

Method Starting Materials Reagents Key Features
Reductive Amination Ethanolamine, 4-Methoxybenzaldehyde Reducing agent (e.g., NaBH₄) One-pot procedure, mild conditions. mdpi.com

Strategies for (4-Methoxyphenyl)methyl Amine Synthesis

(4-Methoxyphenyl)methyl amine, also known as 4-methoxybenzylamine (B45378) or p-anisylamine, is a crucial primary amine precursor. It can be synthesized via multiple pathways.

From p-Anisidine (B42471): A two-step process starting from p-anisidine involves condensation with an aldehyde, such as 4-(dimethylamino)benzaldehyde, to form a Schiff base, which is subsequently reduced with sodium borohydride to yield a secondary amine. mdpi.com While this example yields a different secondary amine, the principle of using p-anisidine as a primary amine source is demonstrated.

From 4-Methoxybenzonitrile (B7767037): Reduction of 4-methoxybenzonitrile using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation provides a direct route to 4-methoxybenzylamine.

From 4-Methoxybenzyl Halides: The Gabriel synthesis, involving the reaction of 4-methoxybenzyl halide with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis, offers a classic method for preparing the primary amine.

Fukuyama Amine Synthesis: A versatile method for creating secondary amines involves protecting a primary amine, such as 4-methoxybenzylamine, with a 2-nitrobenzenesulfonyl group. The resulting sulfonamide can be alkylated and then easily deprotected under mild conditions to yield the desired secondary amine, for example, N-(4-Methoxybenzyl)-3-phenylpropylamine. orgsyn.org This demonstrates a robust method for preparing more complex N-substituted derivatives starting from 4-methoxybenzylamine.

Efficient Route Design for Carbonyl Precursors

One common strategy involves the use of p-methoxybenzyl alcohol as a starting material. This can be converted to p-methoxybenzyl bromide (PMBBr) through reaction with a 48% solution of hydrobromic acid. beilstein-journals.org The resulting PMBBr is a versatile reagent for introducing the 4-methoxybenzyl group.

Another approach focuses on the construction of the morpholinone ring from acyclic precursors. For instance, the reaction of 2-anilinoethanol (B49455) with chloroacetyl chloride can yield 4-phenyl-3-morpholinone. google.com Subsequent functionalization of the phenyl ring, though not directly leading to the target compound, illustrates a general strategy for constructing the core morpholinone structure which can be adapted.

The synthesis of related benzamide (B126) precursors has also been explored. For example, the synthesis of 4-methoxy-3-(piperidin-4-yl)oxy benzamides highlights the iterative medicinal chemistry efforts to create functionalized aromatic systems that could potentially be adapted for the synthesis of this compound precursors. nih.gov

A general and efficient protocol for the synthesis of N-heterocyclic carbene precursors, while not directly producing the target compound, provides valuable insights into the construction of substituted nitrogen-containing heterocycles. beilstein-journals.org These methods often involve the condensation of amines with carbonyl compounds and can be conceptually applied to the design of efficient routes for morpholin-3-one precursors.

The following table summarizes some key reactions for the preparation of relevant precursors:

Table 1: Key Reactions for Precursor Synthesis

Starting MaterialReagent(s)ProductReference
p-Methoxybenzyl alcohol48% HBrp-Methoxybenzyl bromide (PMBBr) beilstein-journals.org
2-AnilinoethanolChloroacetyl chloride4-Phenyl-3-morpholinone google.com

Emerging and Advanced Synthetic Techniques for this compound Production

The development of novel synthetic methods is crucial for improving the efficiency, selectivity, and sustainability of chemical processes. Several advanced techniques are being explored for the synthesis of morpholin-3-ones and related heterocycles.

Transition-Metal Catalyzed Coupling and Cyclization Reactions

Transition-metal catalysis has become an indispensable tool in modern organic synthesis. For the construction of the morpholin-3-one scaffold, copper-catalyzed reactions have shown significant promise. For example, a one-pot procedure based on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to synthesize triazole-linked morpholinone scaffolds. thieme-connect.de This highlights the potential of copper catalysis in forming key C-N bonds.

Furthermore, copper(II) acetate (B1210297) has been used as a catalyst in the electrochemical C-H/N-H cross-coupling of morpholine with quinoline (B57606) N-oxides, demonstrating the utility of copper in C-N bond formation under mild conditions. mdpi.com While not a direct synthesis of the target compound, this methodology showcases the power of transition-metal catalysis in functionalizing the morpholine core.

Palladium-catalyzed reactions are also highly relevant. The reduction of 4-(4-nitrophenyl)morpholin-3-one to 4-(4-aminophenyl)morpholin-3-one (B139978) is efficiently achieved using a palladium on activated carbon catalyst. google.comgoogle.com This hydrogenation step is a key transformation in the synthesis of related morpholinone derivatives.

Organocatalytic and Biocatalytic Approaches

Organocatalysis and biocatalysis offer attractive alternatives to metal-based catalysis, often providing high levels of stereoselectivity and operating under mild, environmentally friendly conditions.

An organocatalytic asymmetric [3+3]-cycloaddition between γ-hydroxy-α,β-unsaturated ketones and in situ generated azaoxyallyl cations has been developed for the enantioselective synthesis of functionalized morpholin-3-ones. researchgate.net Chiral phosphoric acids have also been utilized as catalysts in the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. acs.org These methods provide access to chiral morpholinone structures, which are valuable in medicinal chemistry.

Biocatalysis is emerging as a powerful tool for the synthesis of complex molecules. rsc.org For instance, an enantioselective, scalable, and highly efficient process for the manufacture of a chiral morpholine derivative was developed using an imine reductase (IRED) as the key synthetic step. digitellinc.com This approach highlights the potential of enzymes to perform highly selective transformations on a large scale. The use of biocatalysis can provide access to stereochemically defined building blocks for further chemical synthesis. nih.govnih.gov

Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis utilize light and electricity, respectively, to drive chemical reactions, often enabling unique transformations that are difficult to achieve with traditional methods.

A photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents has been developed for the synthesis of substituted morpholines under continuous flow conditions. nih.govsigmaaldrich.com This method employs an inexpensive organic photocatalyst and a Lewis acid additive.

Electrochemical methods have also been applied to the synthesis of morpholine derivatives. An electrochemical C-H oxidation/methoxylation of N-Boc morpholine has been reported as a key step in the synthesis of isomeric 3-oxadiazolyl/triazolyl morpholines. mdpi.com Furthermore, an electrochemical reaction between quinoline N-oxides and morpholine, catalyzed by Cu(OAc)₂, has been developed to generate aminoquinoline derivatives. mdpi.com

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The continuous flow synthesis of morpholines has been demonstrated using photocatalytic methods, allowing for a simple and scalable process. nih.govsigmaaldrich.com

Continuous synthesis protocols are particularly attractive for industrial applications. The development of continuous biotransformations using immobilized enzymes is a growing area of research, combining the benefits of biocatalysis with the efficiency of flow chemistry. manchester.ac.uk

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comnih.gov These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates.

The use of safer solvents is a key aspect of green chemistry. A process for the preparation of 4-(4-aminophenyl)morpholin-3-one has been developed using water as the reaction medium, which is a significant improvement over traditional organic solvents. google.com

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important principle. The development of one-pot and multicomponent reactions, such as the CuAAC-based synthesis of triazole-linked morpholinones, contributes to higher atom economy by minimizing the number of synthetic steps and purification procedures. thieme-connect.de

The use of catalysts, particularly biocatalysts and organocatalysts, is also a cornerstone of green chemistry. nih.gov These catalysts can operate under mild conditions and often exhibit high selectivity, reducing energy consumption and waste generation. mdpi.com The development of a green synthesis of morpholines via selective monoalkylation of amines using inexpensive and environmentally benign reagents further illustrates the application of these principles. nih.gov

The following table summarizes the application of green chemistry principles in the synthesis of morpholin-3-one derivatives:

Table 2: Green Chemistry Approaches in Morpholin-3-one Synthesis

Green Chemistry PrincipleApplication in Morpholin-3-one SynthesisReference
Use of Safer SolventsReaction in water for the synthesis of 4-(4-aminophenyl)morpholin-3-one google.com
Atom EconomyOne-pot CuAAC for triazole-linked morpholinones thieme-connect.de
CatalysisUse of biocatalysts (e.g., IRED) and organocatalysts (e.g., chiral phosphoric acids) acs.orgdigitellinc.com
Use of Renewable FeedstocksWhile not explicitly detailed for this compound, the use of bio-derived starting materials is a key goal. nih.gov

Solvent Minimization and Alternative Solvent Utilization

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional N-alkylation reactions of lactams and amides often employ polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or chlorinated hydrocarbons. google.comresearchgate.net While effective in dissolving reactants and facilitating the reaction, these solvents are associated with significant health, safety, and environmental concerns.

Efforts to create greener synthetic routes for compounds like this compound focus on either minimizing solvent use or replacing conventional solvents with more benign alternatives. A leading strategy is the implementation of solvent-free reaction conditions, which can be effectively promoted by microwave irradiation. mdpi.com This technique not only eliminates the need for a solvent but also often leads to dramatically reduced reaction times and increased yields. mdpi.com

When a solvent is necessary, water is an ideal green choice due to its non-toxicity, availability, and safety. To overcome the immiscibility of organic reactants in water, Phase-Transfer Catalysis (PTC) is a powerful technique. acsgcipr.org In the context of synthesizing this compound, a PTC system would involve an aqueous solution of an inorganic base (e.g., NaOH or K₂CO₃) and an organic phase containing morpholin-3-one and 4-methoxybenzyl chloride. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxide (B78521) or carbonate anion into the organic phase to deprotonate the morpholin-3-one, enabling its subsequent alkylation. mdpi.com This approach avoids hazardous organic bases and solvents. acsgcipr.org

Other alternative solvents that offer a better environmental profile than traditional ones include alcohols (methanol, ethanol), certain ethers (e.g., methyl tert-butyl ether - MTBE), and toluene. acsgcipr.orggoogle.comgoogle.com The selection of a greener solvent is a balance between performance, safety, and environmental impact.

Table 1: Comparison of Solvents for N-Alkylation Reactions

Solvent TypeExamplesAdvantagesDisadvantagesGreen Chemistry Relevance
Traditional Polar AproticDMF, Acetonitrile, THFHigh solubility for many reactants.Often toxic, high boiling points (difficult to remove), environmental persistence. google.comresearchgate.netPoor; targeted for replacement.
Alternative "Greener" SolventsEthanol, Methanol, MTBE, TolueneLower toxicity, more biodegradable, derived from renewable sources (e.g., ethanol). acsgcipr.orggoogle.comMay have lower solvating power for some reactants, potentially flammable.Good; represents a significant improvement.
Ideal Green SolventsWaterNon-toxic, non-flammable, inexpensive, and environmentally safe. mdpi.comPoor solubility for many organic compounds, requiring enabling technologies like PTC.Excellent; the benchmark for green solvents.
Solvent-FreeMicrowave-assisted synthesisEliminates solvent waste, can lead to faster reactions and higher yields. mdpi.comNot suitable for all reactions, potential for localized overheating.Excellent; embodies the principle of waste prevention.

Atom Economy and Step Economy Assessments

Atom Economy

A core principle of green chemistry is maximizing the incorporation of all reactant materials into the final product. primescholars.com This concept is quantified by the percentage atom economy (% AE), calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. youtube.comchemrxiv.org

For the synthesis of this compound via direct SN2 alkylation of morpholin-3-one with 4-methoxybenzyl chloride, the reaction generates hydrogen chloride (HCl) as a byproduct, which is then neutralized by a base.

Reaction: Morpholin-3-one + 4-Methoxybenzyl chloride → this compound + HCl

Even if the reaction proceeds with 100% chemical yield, the atoms of the byproduct (HCl) are not incorporated into the final product, leading to an atom economy of less than 100%. rsc.org

A more atom-economical alternative is reductive amination . masterorganicchemistry.com This one-pot method would involve reacting morpholin-3-one with 4-methoxybenzaldehyde in the presence of a reducing agent. youtube.comyoutube.com The only byproduct in this process is water, resulting in a significantly higher atom economy.

Table 2: Atom Economy Comparison of Synthetic Routes

Synthetic RouteReactantsDesired ProductByproduct(s)Theoretical % Atom Economy
Direct AlkylationMorpholin-3-one (101.1 g/mol) + 4-Methoxybenzyl chloride (156.6 g/mol)This compound (221.3 g/mol)HCl (36.5 g/mol)85.9%
Reductive AminationMorpholin-3-one (101.1 g/mol) + 4-Methoxybenzaldehyde (136.1 g/mol) + H₂ (2.0 g/mol)This compound (221.3 g/mol)H₂O (18.0 g/mol)92.5%
\Calculated using the formula: % AE = [MW(Product) / ΣMW(Reactants)] x 100. The base for the direct alkylation route is not included as it is an auxiliary substance.

Step Economy

Sustainable Reagent and Catalyst Development

The development of sustainable synthetic methods heavily relies on replacing hazardous stoichiometric reagents with safer alternatives and employing efficient catalytic systems.

Sustainable Reagents

In the direct alkylation route, the alkylating agent, 4-methoxybenzyl chloride, is a hazardous substance. A much greener alternative is to use 4-methoxybenzyl alcohol, a more benign and readily available reagent. This is made possible through "borrowing hydrogen" or catalytic Hofmann alkylation methodologies, where the alcohol is transiently oxidized in situ to the aldehyde, which then undergoes a reductive amination-type reaction. The only byproduct of this process is water, making it highly sustainable. rsc.orgrsc.org The use of inorganic bases like potassium carbonate is also preferable to hazardous reagents like sodium hydride. mdpi.com

Catalyst Development

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency and selectivity while minimizing waste.

Phase-Transfer Catalysis (PTC): As mentioned, PTC is highly effective for direct alkylation. Catalysts like Tetrabutylammonium Bromide (TBAB) are used in small quantities to facilitate reactions between different phases, allowing the use of water as a solvent and simple inorganic bases. rsc.orgcrdeepjournal.orgphasetransfer.com This avoids the need for stoichiometric amounts of strong, hazardous bases and toxic organic solvents.

N-Alkylation with Alcohols: The use of alcohols as alkylating agents is enabled by specific transition metal catalysts. Highly dispersed cobalt or palladium nanoparticles supported on materials like carbon have shown great promise for the N-alkylation of amides with alcohols. rsc.orgchemrxiv.org Ruthenium-based catalysts are also effective for the N-alkylation of morpholine with alcohols. researchgate.net These catalytic cycles are highly atom-economical.

Catalytic Reductive Amination: While some reducing agents for amination are used stoichiometrically (e.g., NaBH₃CN), a greener approach is to use molecular hydrogen (H₂) with a heterogeneous catalyst like Palladium on Carbon (Pd/C). youtube.comgoogle.com This method is clean and the catalyst can be easily recovered and recycled.

Table 3: Overview of Catalytic Systems for N-Benzylation of Morpholin-3-one

Catalytic SystemReaction TypeAlkylating AgentKey AdvantagesRelevant Catalyst Examples
Phase-Transfer Catalysis (PTC)Direct Alkylation4-Methoxybenzyl chlorideEnables use of water as a solvent; uses simple inorganic bases; mild conditions. acsgcipr.orgrsc.orgTetrabutylammonium bromide (TBAB), other quaternary ammonium salts. crdeepjournal.org
Borrowing Hydrogen / Catalytic AlkylationAlkylation with Alcohol4-Methoxybenzyl alcoholExcellent atom economy (water is the only byproduct); avoids hazardous alkyl halides. rsc.orgrsc.orgSupported Co, Pd, or Ru nanoparticles. rsc.orgchemrxiv.orgresearchgate.net
Catalytic HydrogenationReductive Amination4-MethoxybenzaldehydeHigh atom economy; clean reaction; catalyst is recyclable. google.comPalladium on Carbon (Pd/C) with H₂ gas. youtube.com

Chemical Reactivity and Advanced Derivatization of 4 4 Methoxyphenyl Methyl Morpholin 3 One

Functionalization of the (4-Methoxyphenyl)methyl Moiety

The (4-methoxyphenyl)methyl group provides a reactive handle for derivatization, primarily through reactions on the aromatic ring and modification of the methoxy (B1213986) group.

The phenyl ring is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group. wikipedia.orgvaia.com The methoxy group is a strong ortho, para-director. libretexts.org Since the para position is already substituted by the methyl-morpholinone fragment, electrophiles will preferentially add to the two equivalent ortho positions (C3 and C5).

Common EAS reactions include:

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (–NO₂) onto the ring, yielding 4-[(3-nitro-4-methoxyphenyl)methyl]morpholin-3-one. masterorganicchemistry.com The resulting nitro group can be subsequently reduced to an amino group (–NH₂) via catalytic hydrogenation (e.g., H₂, Pd/C), as demonstrated in closely related structures. google.comresearchgate.net This provides a route to compounds like 4-[(3-amino-4-methoxyphenyl)methyl]morpholin-3-one.

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would result in the formation of 4-[(3-bromo-4-methoxyphenyl)methyl]morpholin-3-one.

Friedel-Crafts Reactions: Acylation or alkylation using an acyl chloride or alkyl halide with a Lewis acid (e.g., AlCl₃) can introduce carbon substituents. However, the Lewis acid may complex with the heteroatoms in the morpholinone ring, potentially complicating the reaction. masterorganicchemistry.com

The table below outlines potential electrophilic aromatic substitution reactions.

Table 2: Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Reaction Type Reagent(s) Position of Substitution Product Type
Nitration HNO₃ / H₂SO₄ ortho to methoxy group 3-Nitro derivative
Bromination Br₂ / FeBr₃ ortho to methoxy group 3-Bromo derivative

Modification of the Methoxy Group and its Transformations

The methoxy group itself can be a site for chemical modification, primarily through cleavage to a phenol (B47542), which then serves as a versatile precursor for further derivatization.

Ether Cleavage (Demethylation): The methyl ether can be cleaved to unveil a hydroxyl group, converting the substrate to 4-[(4-hydroxyphenyl)methyl]morpholin-3-one. This transformation is typically achieved using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). nih.gov

Further Derivatization: The resulting phenol is significantly more versatile than the methoxy precursor. Its hydroxyl group can be acylated to form esters, alkylated to form new ethers, or used in cross-coupling reactions. Furthermore, the phenolic hydroxyl can be converted into a triflate (–OTf) group, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon or carbon-nitrogen bonds at that position. nih.gov

The table below details key transformations of the methoxy group.

Table 3: Transformations Involving the Methoxy Group

Reaction Type Reagent(s) Intermediate/Product Potential Subsequent Reactions
Demethylation Boron Tribromide (BBr₃) or HBr 4-[(4-hydroxyphenyl)methyl]morpholin-3-one (a phenol) Etherification, Esterification, Conversion to Triflate

Reactions at the Benzylic Methylene (B1212753) Position

The benzylic methylene bridge, the carbon atom situated between the nitrogen of the morpholinone ring and the 4-methoxyphenyl (B3050149) group, is a key site for chemical modification. libretexts.org Its reactivity is enhanced due to the ability of the adjacent benzene (B151609) ring to stabilize reactive intermediates such as radicals, carbocations, and carbanions through conjugation. libretexts.org This unique reactivity allows for selective functionalization at this position.

Common transformations that can be anticipated at the benzylic position of 4-[(4-Methoxyphenyl)methyl]morpholin-3-one include:

Free-Radical Bromination : The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxide, can selectively introduce a bromine atom at the benzylic position. libretexts.orgkhanacademy.org This reaction proceeds via a resonance-stabilized benzylic radical intermediate, which is more stable than other potential radical intermediates, thus directing the halogenation to this specific site. libretexts.org

Oxidation : Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the benzylic position. libretexts.org Depending on the reaction conditions, this could potentially lead to the formation of a ketone or, with more vigorous oxidation, cleavage of the benzylic carbon and formation of a carboxylic acid. libretexts.org

Nucleophilic Substitution : If a leaving group, such as a bromine atom introduced via NBS, is present at the benzylic position, it can be displaced by various nucleophiles. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism. The formation of a resonance-stabilized benzylic carbocation favors the Sₙ1 pathway. libretexts.orgkhanacademy.org

Table 1: Potential Reactions at the Benzylic Methylene Position

Reaction TypeReagentsProduct TypeMechanism Intermediate
Free-Radical BrominationN-Bromosuccinimide (NBS), light/peroxideBenzylic BromideBenzylic Radical
OxidationPotassium Permanganate (KMnO₄)Benzylic Ketone / Carboxylic Acid-
Nucleophilic SubstitutionNucleophile (e.g., R-OH, R-NH₂) on benzylic halideEther, Amine, etc.Benzylic Carbocation (Sₙ1)

Stereoselective Transformations and Asymmetric Synthesis of this compound Analogues

The creation of chiral analogues of this compound with specific three-dimensional arrangements is crucial for developing pharmacologically active compounds. nih.gov Asymmetric synthesis provides methodologies to produce enantiomerically pure molecules. ethz.ch

Enantioselective Cyclization and Chiral Auxiliary Strategies

Achieving enantioselectivity in the synthesis of morpholin-3-one (B89469) analogues can be accomplished through several key strategies.

Enantioselective Cyclization : This approach involves the cyclization of a prochiral precursor using a chiral catalyst to form one enantiomer of the morpholinone ring preferentially. For instance, an organocatalytic, enantioselective chlorination of an aldehyde can produce a chiral intermediate that undergoes subsequent reductive amination and base-induced cyclization to yield C2-functionalized morpholines with high enantiomeric excess (% ee). nih.gov Similarly, electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols using bromine has been shown to produce highly substituted chiral morpholines. banglajol.info

Chiral Auxiliary Strategies : A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com Once the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of morpholin-3-one analogues, a chiral auxiliary, such as a camphor-derived or oxazolidinone-based structure, could be appended to a precursor molecule. wikipedia.orgresearchgate.net This auxiliary would then direct the diastereoselective formation of new stereocenters, after which it would be cleaved to yield the enantiomerically enriched product. researchgate.net For example, a pyroglutamic acid derivative has been successfully used as a chiral auxiliary in the asymmetric synthesis of 1-substituted tetrahydro-β-carbolines. elsevierpure.com

Diastereoselective Derivatization

When a molecule already contains one or more stereocenters, the introduction of new stereocenters can be directed by the existing chirality, a process known as diastereoselective derivatization. numberanalytics.com This is a powerful strategy for synthesizing complex molecules with multiple, well-defined stereocenters.

In the context of this compound analogues, if a chiral center is already present in the morpholinone ring (e.g., from using a chiral amino acid as a starting material), subsequent reactions can be highly diastereoselective. rsc.org For example, the electrophile (Br₂) induced cyclization of optically pure N-allyl-β-amino alcohols can afford chiral morpholines as a single diastereomer. banglajol.info The stereochemistry of the starting material dictates the stereochemistry of the product in a stereospecific reaction. ethz.ch

Table 2: Examples of Diastereoselective Reactions for Heterocycle Synthesis

Reaction TypeSubstrateCatalyst/ReagentDiastereomeric Ratio (d.r.)Reference
Michael AdditionDimethyl malonate and racemic nitroalkeneChiral Squaramide68:32 beilstein-journals.org
BromocyclizationOptically pure N-allyl-β-aminoalcoholsBromine (Br₂)Single diastereomer banglajol.info
Ketoreductase Catalysis3-amino-2,2,4,4-tetramethylcyclobutanoneKetoreductase (KRED)~98:2 nih.gov

Combinatorial Synthesis and Library Generation from the this compound Scaffold

The this compound core structure is an attractive scaffold for generating combinatorial libraries. chemrxiv.org Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity. wikipedia.orgnih.gov

Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-phase organic synthesis (SPOS) is a powerful technique for constructing combinatorial libraries. imperial.ac.uk In this method, the core scaffold is covalently attached to an insoluble polymer resin, and subsequent reactions are carried out. nih.gov Excess reagents and by-products are easily removed by washing the resin.

For the this compound scaffold, attachment to the solid support could be achieved through several points, such as the phenyl ring or a functional handle specifically introduced for this purpose. Once anchored, a "split-and-pool" synthesis strategy can be employed. wikipedia.org In this process, the resin is divided into portions, each is reacted with a different building block, and then the portions are recombined. Repeating this cycle allows for the exponential generation of a vast number of distinct compounds on the resin beads. wikipedia.org

High-Throughput Derivatization Protocols

High-throughput derivatization techniques are designed to accelerate the synthesis and screening of compound libraries. nih.gov These methods often involve automation and miniaturization to perform many reactions in parallel.

Automated Parallel Synthesis : This involves using robotic systems to perform reactions in microtiter plates, allowing for the simultaneous synthesis of hundreds or thousands of individual compounds. Each well of the plate contains a unique combination of reagents, leading to a spatially addressed library of discrete compounds.

Mass Spectrometry-Based Techniques : Advanced methods like desorption electrospray ionization mass spectrometry (DESI-MS) can be used for both the rapid synthesis and screening of compound libraries. nih.govresearchgate.net Reactions can be accelerated in microdroplets, and the products are analyzed directly by mass spectrometry, achieving a throughput of more than one reaction per second. researchgate.net This approach enables the late-stage functionalization of complex molecules and the rapid exploration of structure-activity relationships (SAR). nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 4 Methoxyphenyl Methyl Morpholin 3 One

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of 4-[(4-Methoxyphenyl)methyl]morpholin-3-one in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton (¹H) and carbon (¹³C) signals is possible.

Based on the analysis of related structures, the following ¹H and ¹³C NMR spectral data in CDCl₃ are anticipated.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
2~4.15t~67.0
3-~168.5 (C=O)
5~3.30t~48.5
6~3.85t~66.5
7 (N-CH₂)~4.55s~50.0
1'-~128.0
2', 6'~7.25d~129.5
3', 5'~6.88d~114.2
4'-~159.0
OCH₃~3.80s~55.3

Multidimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY for complete assignment)

To unambiguously assign these resonances, a suite of 2D NMR experiments is employed. youtube.comscience.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, strong cross-peaks are expected between the protons on adjacent carbons within the morpholine (B109124) ring, specifically between H-2 and H-6, and H-5 and H-6, confirming their connectivity in the aliphatic spin system. The aromatic protons H-2'/H-6' and H-3'/H-5' would also show correlations due to their ortho-coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. sdsu.edu It allows for the definitive assignment of each carbon atom that bears protons. For instance, the triplet at ~4.15 ppm would correlate with the carbon signal at ~67.0 ppm (C-2), and the singlet at ~4.55 ppm would correlate with the carbon at ~50.0 ppm (N-CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton. youtube.com Key expected correlations include:

The benzylic protons (H-7) to the aromatic carbons C-1', C-2', and C-6'.

The benzylic protons (H-7) to the morpholine ring carbon C-5.

The morpholine protons H-5 to the carbonyl carbon (C-3).

The methoxy (B1213986) protons (OCH₃) to the aromatic carbon C-4'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing conformational information. A key NOESY correlation would be expected between the benzylic protons (H-7) and the aromatic protons H-2'/H-6', as well as between H-7 and the H-5 protons on the morpholine ring, confirming the orientation of the benzyl (B1604629) group relative to the heterocyclic ring.

Dynamic NMR for Conformational Equilibrium Studies

The six-membered morpholin-3-one (B89469) ring is not planar and is expected to exist predominantly in a chair conformation to minimize steric and torsional strain. acs.org This can give rise to dynamic processes such as ring inversion. researchgate.net Furthermore, rotation around the N-C7 single bond may be hindered.

Variable-temperature (VT) NMR studies can be used to investigate these conformational equilibria. nih.gov At low temperatures, the rate of ring inversion could slow sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons on the morpholine ring, which would appear as broadened signals or coalesce into single averaged signals at higher temperatures. nih.gov The energy barriers for these conformational changes can be calculated from the coalescence temperature. nitech.ac.jp

Quantitative NMR (qNMR) for Purity and Isomeric Ratios

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for an identical standard of the analyte. To determine the purity of a sample of this compound, a known mass of the sample would be dissolved in an NMR solvent with a known mass of a high-purity internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone).

By comparing the integral of a well-resolved signal from the analyte (e.g., the singlet from the methoxy group) with the integral of a signal from the internal standard, the purity of the analyte can be calculated with high precision. This technique is particularly valuable as it is non-destructive and relies on the primary ratio of nucleus counts.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of a compound's molecular formula. For this compound, the molecular formula is C₁₂H₁₅NO₃.

Calculated Exact Mass: 221.1052 g/mol Monoisotopic Mass: 221.105193275 Da

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. Analysis of the fragment ions helps to confirm the proposed structure.

Proposed Fragmentation Pathway:

Benzylic Cleavage: The most prominent fragmentation pathway is typically the cleavage of the bond between the benzylic carbon and the morpholine nitrogen. This results in the formation of a highly stable 4-methoxybenzyl cation.

m/z 121: [C₈H₉O]⁺ - This fragment, the 4-methoxybenzyl cation, is often the base peak in the spectrum due to its resonance stabilization.

Formation of Morpholin-3-one Radical: The corresponding fragment from the benzylic cleavage would be the morpholin-3-one radical.

m/z 100: [C₄H₆NO]•

Ring Fragmentation: The morpholin-3-one ring itself can undergo further fragmentation. A common pathway is the loss of a carbon monoxide (CO) molecule from the lactam carbonyl group.

m/z 193: [M - CO]⁺• - Loss of CO from the molecular ion.

McLafferty-type Rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer followed by fragmentation could also occur, leading to more complex fragmentation patterns.

Table 2: Predicted HRMS Fragments

m/z (Predicted)FormulaIdentity
221.1052[C₁₂H₁₅NO₃]⁺•Molecular Ion (M⁺•)
121.0653[C₈H₉O]⁺4-methoxybenzyl cation
100.0449[C₄H₆NO]•Morpholin-3-one radical
193.1103[C₁₁H₁₅NO₂]⁺•[M - CO]⁺•

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

Table 3: Predicted IR and Raman Vibrational Frequencies

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchAromatic
2980-2850C-H StretchAliphatic (CH₂)
~1680C=O StretchAmide (Lactam)
~1610, ~1510C=C StretchAromatic Ring
~1250C-O-C Asymmetric StretchAryl-Alkyl Ether
~1220C-N StretchTertiary Amine
~1120C-O-C Asymmetric StretchAliphatic Ether (Morpholine)
~830C-H Out-of-Plane Bend1,4-Disubstituted Benzene (B151609)

The most prominent feature in the IR spectrum is expected to be the strong absorption band around 1680 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the six-membered lactam ring. The presence of the p-methoxyphenyl group would be confirmed by aromatic C-H stretches above 3000 cm⁻¹, aromatic C=C stretching bands around 1610 and 1510 cm⁻¹, a strong C-O-C ether stretch around 1250 cm⁻¹, and a characteristic out-of-plane C-H bending vibration around 830 cm⁻¹ indicative of 1,4-disubstitution. Aliphatic C-H stretching vibrations from the morpholine and benzyl methylene (B1212753) groups would appear in the 2850-2980 cm⁻¹ region. nist.govnih.gov

In the Raman spectrum, the symmetric aromatic ring breathing modes are often more intense than in the IR spectrum, providing complementary information.

X-ray Crystallography for Solid-State Structure Determination

While no specific published crystal structure for this compound is currently available, its solid-state structure can be predicted based on crystallographic data from closely related morpholine derivatives. mdpi.comresearchgate.net Single-crystal X-ray diffraction would provide definitive proof of its atomic connectivity and detailed information on its three-dimensional structure, including bond lengths, bond angles, and torsional angles.

It is highly probable that the morpholine-3-one ring adopts a stable chair conformation in the crystal lattice. mdpi.com The bulky 4-methoxybenzyl substituent attached to the nitrogen atom would likely occupy an equatorial position to minimize steric hindrance. The crystal packing would be influenced by intermolecular forces such as dipole-dipole interactions from the polar lactam group and weak C-H···O hydrogen bonds, potentially involving the carbonyl oxygen, the ether oxygens, and aromatic or aliphatic C-H donors.

Table 4: Hypothetical Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.0
c (Å)~14.0
β (°)~95
Volume (ų)~1170
Z (molecules/unit cell)4
Density (calculated) (g/cm³)~1.25

Precise Bond Lengths, Bond Angles, and Torsional Angles

No published crystallographic studies for this compound were found. Consequently, a data table of precise bond lengths, bond angles, and torsional angles derived from X-ray diffraction analysis cannot be provided.

Analysis of Conformational Preferences in the Crystalline Phase

Without crystal structure data, an analysis of the conformational preferences of this compound in the crystalline phase is not possible. Such an analysis would typically describe the puckering of the morpholin-3-one ring and the orientation of the 4-methoxybenzyl substituent.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

An investigation into the intermolecular interactions, such as hydrogen bonding or π-stacking, and the resulting crystal packing motifs is contingent on the availability of crystallographic data. As this is not available, this section cannot be completed.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

No studies utilizing chiroptical spectroscopy, such as circular dichroism, for the assignment of the absolute configuration of this compound were identified. This suggests that either the compound has not been resolved into its enantiomers or such studies have not been published.

Electron Microscopy and Surface Analysis for Material Characterization (if synthesized as thin films, nanoparticles, etc.)

The search did not yield any publications describing the synthesis of this compound in specific forms such as thin films or nanoparticles. Therefore, no data from electron microscopy or other surface analysis techniques for material characterization is available.

Computational and Theoretical Studies on 4 4 Methoxyphenyl Methyl Morpholin 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 4-[(4-Methoxyphenyl)methyl]morpholin-3-one. These methods provide detailed information at the atomic and electronic levels, which is crucial for understanding a molecule's behavior and its interactions with other chemical entities. crimsonpublishers.comlongdom.orgresearchgate.net

Density Functional Theory (DFT) has become a vital tool in pharmaceutical studies for its ability to accurately describe biologically important molecular systems at a reasonable computational cost. crimsonpublishers.comlongdom.org One of the fundamental applications of DFT is the determination of a molecule's optimized geometry, which corresponds to its most stable three-dimensional arrangement of atoms. For this compound, DFT calculations would be employed to find the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. crimsonpublishers.com

The choice of the functional and basis set is critical for the accuracy of DFT calculations. longdom.org For instance, hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p) are commonly used for organic molecules to achieve a good balance between accuracy and computational efficiency. nih.govopenaccesspub.org By performing a geometry optimization, researchers can obtain a detailed structural model of the molecule.

Furthermore, DFT can be used to explore the potential energy surface of the molecule, identifying different stable conformers and the energy barriers between them. This is particularly relevant for a flexible molecule like this compound, which possesses several rotatable bonds. The relative energies of these conformers, calculated by DFT, can indicate their population distribution at a given temperature. crimsonpublishers.com

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Morpholin-3-one (B89469) Ring System (Note: This data is representative and based on general knowledge of similar structures, as specific data for the target compound is not available.)

Parameter Bond/Angle Calculated Value (Illustrative)
Bond Length C=O ~1.23 Å
C-N ~1.35 Å
N-C (ring) ~1.46 Å
C-O (ring) ~1.43 Å
C-C (ring) ~1.53 Å
Bond Angle O=C-N ~121°
C-N-C ~118°
N-C-C ~110°

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. openaccesspub.orgnih.gov

For this compound, FMO analysis performed using DFT would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be located on the electron-rich methoxyphenyl ring, while the LUMO might be centered around the carbonyl group of the morpholin-3-one ring. This information helps in predicting the sites of electrophilic and nucleophilic attack.

In addition to FMO analysis, DFT calculations can provide a detailed picture of the charge distribution within the molecule through methods like Mulliken population analysis or by calculating the Molecular Electrostatic Potential (MEP). openaccesspub.org The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Structurally Similar Molecule (Note: This data is for illustrative purposes.)

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

A significant application of DFT in chemistry is the elucidation of reaction mechanisms. longdom.orglongdom.org By mapping the potential energy surface of a reaction, DFT can identify the reactants, products, intermediates, and, crucially, the transition state structures. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is essential for calculating the activation energy of the reaction. crimsonpublishers.com

For this compound, DFT could be used to study various potential reactions, such as its synthesis, degradation pathways, or its interaction with a biological target. longdom.org For example, if this molecule were to act as an inhibitor of an enzyme, DFT could be employed to model the reaction between the molecule and a key amino acid residue in the enzyme's active site, helping to understand its mechanism of action. longdom.org

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics

While quantum chemical calculations provide detailed electronic information, they are often limited to static structures. Molecular Dynamics (MD) simulations, on the other hand, are a computational method used to study the physical movement of atoms and molecules over time. oup.comnih.govyoutube.com This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound and understanding their dynamic behavior in different environments. oup.comacs.org

The conformation of a molecule can be significantly influenced by the solvent it is in. oup.comacs.org MD simulations can explicitly model the solvent molecules (e.g., water) around the solute, providing a realistic representation of the solution environment. By running simulations in different solvents, it is possible to observe how the conformational preferences of this compound might change. oup.com

For instance, in a polar solvent like water, the molecule may adopt conformations that maximize hydrogen bonding opportunities with the solvent. In a nonpolar solvent, intramolecular interactions might become more dominant in determining the preferred shape. Analyzing the MD trajectory can reveal the most populated conformational states and the timescale of transitions between them. nih.gov

A crucial application of MD simulations in drug discovery is to study the binding of a ligand to its biological target, such as a protein or a nucleic acid. nih.govnih.gov These simulations can provide insights into the binding process, the stability of the ligand-protein complex, and the key interactions that hold them together. nih.govmdpi.com

For this compound, if a potential biological target is known, MD simulations could be used to model their interaction. Starting from a docked pose obtained from molecular docking, an MD simulation can be run to observe the dynamics of the complex. mdpi.com Analysis of the simulation can reveal:

The stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time. nih.gov

Key intermolecular interactions: Identifying persistent hydrogen bonds, hydrophobic interactions, or other non-covalent interactions between the ligand and the protein. mdpi.com

The role of water molecules: Observing the behavior of water molecules in the binding site and their potential role in mediating ligand-protein interactions.

This detailed dynamic information is complementary to the static picture provided by docking and can lead to a more accurate understanding of the ligand's binding mode and affinity. nih.gov

Table 3: List of Compound Names

Compound Name
This compound
Morpholin-3-one

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule, researchers can identify key chemical features, or pharmacophores, that are essential for its desired effect.

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more advanced, computational approach to SAR. In QSAR, statistical methods are used to correlate variations in the chemical structure with changes in biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Molecular Descriptors Calculation and Selection

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule. There are thousands of potential descriptors, which can be broadly categorized:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices).

3D Descriptors: Dependent on the 3D conformation of the molecule (e.g., molecular shape, volume).

Physicochemical Descriptors: Properties such as lipophilicity (logP), solubility, and electronic properties.

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model. This is often achieved through statistical techniques like principal component analysis (PCA) or genetic algorithms.

Statistical Model Development and Validation for Structure-Property Correlation

Once a set of descriptors is selected, a statistical model is developed to establish a mathematical relationship between these descriptors and the biological activity. Common methods include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN)

The predictive power of the developed QSAR model must be rigorously validated. This involves both internal validation (e.g., cross-validation) and, crucially, external validation using a set of compounds that were not used in the model's development.

Pharmacophore Modeling for Molecular Recognition (in silico)

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features can include:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic centers

Positive and negative ionizable groups

A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target's active site (structure-based). These models are invaluable for virtual screening and designing new molecules with desired biological activity.

Virtual Screening and Ligand-Based Design Principles (Computational)

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the lab.

Molecular Docking Studies with Known Protein Targets (in silico)

Molecular docking is a key component of virtual screening. It predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein) to form a stable complex. The process involves:

Preparation of the Receptor and Ligand: This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Conformational Sampling: The algorithm explores various possible conformations of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity for each conformation, ranking the potential poses.

Docking studies can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Binding Free Energy Calculations and Ranking

While docking scores provide a rapid way to rank potential ligands, more accurate methods are often employed to estimate the binding affinity. Binding free energy calculations offer a more rigorous, albeit computationally expensive, assessment of the strength of the ligand-receptor interaction.

Common methods include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA)

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA)

Free Energy Perturbation (FEP)

Thermodynamic Integration (TI)

These calculations can be used to re-rank the hits from a virtual screening campaign, providing a more reliable prediction of their potential efficacy before they are synthesized and tested experimentally.

Mechanistic Investigations and Pre Clinical Biological Interactions of 4 4 Methoxyphenyl Methyl Morpholin 3 One

Elucidation of Molecular Mechanisms of Action (Cellular and Biochemical Level, in vitro)

To gain a deeper understanding of how 4-[(4-Methoxyphenyl)methyl]morpholin-3-one exerts its effects at a molecular level, broader, systems-level analyses are employed.

Transcriptomic and Proteomic Analysis in Response to this compound Exposure in Cell Lines

High-throughput transcriptomics (HTTr) would be used to profile the gene expression changes in a cell line after exposure to the compound. nih.gov This can provide insights into the biological processes and pathways that are perturbed. Proteomic analysis, on the other hand, would identify changes in protein levels and post-translational modifications, offering a complementary view of the compound's impact.

Interactive Data Table: Hypothetical Gene Expression Changes

GeneFold Changep-valuePathway
Gene AData not availableData not availableData not available
Gene BData not availableData not availableData not available
Gene CData not availableData not availableData not available

Metabolomic Profiling to Understand Biochemical Perturbations

Metabolomics provides a snapshot of the small-molecule metabolites within a biological system. nih.gov By analyzing the changes in the metabolome of cells treated with this compound, researchers could identify specific biochemical pathways that are affected, offering clues to the compound's mechanism of action. nih.gov

Interactive Data Table: Hypothetical Metabolite Level Changes

MetaboliteFold Changep-valueMetabolic Pathway
Metabolite 1Data not availableData not availableData not available
Metabolite 2Data not availableData not availableData not available
Metabolite 3Data not availableData not availableData not available

Structure-Function Relationships of this compound Derivatives

The exploration of structure-function relationships is fundamental to understanding how a molecule's chemical architecture influences its biological activity. For this compound, this involves systematically modifying its structure and observing the resulting changes in its interaction with biological targets.

The biological activity of this compound derivatives can be systematically evaluated by modifying key structural components: the methoxyphenyl ring, the benzyl (B1604629) linker, and the morpholin-3-one (B89469) core. In vitro assays measuring inhibition of a specific enzyme or binding to a receptor, coupled with in silico molecular docking studies, can provide quantitative structure-activity relationship (SAR) data.

For instance, modifications could include:

Altering Phenyl Ring Substitution: The position and nature of the substituent on the phenyl ring are critical. Moving the methoxy (B1213986) group from the para (4-position) to the meta (3-position) or ortho (2-position) can significantly impact binding affinity due to changes in electronic distribution and steric hindrance. Replacing the methoxy group with other electron-donating (e.g., -CH₃, -OH) or electron-withdrawing (e.g., -Cl, -CF₃) groups would further probe the electronic requirements for activity.

Modifying the Morpholinone Core: The lactam (cyclic amide) within the morpholin-3-one ring is a key feature. Alterations, such as converting the ketone to a thioketone (thiomorpholin-3-one) or reducing it to an alcohol, would change the hydrogen bonding capacity and geometry of the molecule.

Varying the Linker: The methylene (B1212753) (-CH₂-) bridge connecting the phenyl ring to the morpholine (B109124) nitrogen could be extended or rigidified to explore the optimal spatial orientation for target engagement.

The following interactive table illustrates a hypothetical SAR study for a series of analogues against a generic kinase target, demonstrating how structural changes could correlate with inhibitory activity.

Compound IDR1 (Phenyl Substituent)R2 (Morpholinone Modification)IC₅₀ (nM) - Kinase XPredicted Binding Energy (kcal/mol)
Target Compound 4-OCH₃ =O 150 -8.5
Analogue 13-OCH₃=O450-7.8
Analogue 24-Cl=O95-9.2
Analogue 34-OH=O210-8.1
Analogue 44-OCH₃-OH (reduced)1200-6.5
Analogue 5H (unsubstituted)=O800-7.1

This table is for illustrative purposes only and does not represent real experimental data.

The chemical structure of this compound contains several key features that are likely essential for its interaction with molecular targets:

The 4-Methoxyphenyl (B3050149) Group: This moiety can engage in multiple types of interactions. The phenyl ring provides a hydrophobic surface that can fit into non-polar pockets of a protein binding site. The methoxy group's oxygen atom can act as a hydrogen bond acceptor, forming a key directional interaction with hydrogen bond donors (e.g., backbone N-H or side chains of residues like Arginine, Lysine, or Serine) on the target protein.

The Morpholin-3-one Ring: This core structure presents several points of interaction.

Lactam Carbonyl (C=O): The carbonyl oxygen is a strong hydrogen bond acceptor.

Tertiary Amine (N): The nitrogen atom is a key basic center and can participate in ionic or hydrogen bonding interactions, particularly if protonated.

Ether Oxygen (O): The ring's ether oxygen can also serve as a hydrogen bond acceptor, contributing to the binding affinity and solubility.

The Benzyl Methylene Bridge: This linker provides rotational flexibility, allowing the methoxyphenyl group to adopt an optimal orientation within the binding site.

These features collectively define the compound's pharmacophore, which is the specific three-dimensional arrangement of functional groups required for biological activity.

Biophysical Characterization of Target Interactions

Biophysical techniques provide quantitative data on the thermodynamics and kinetics of a ligand binding to its molecular target. These methods are crucial for understanding the driving forces behind the interaction in non-human systems.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction from a single experiment nih.govox.ac.uk. By titrating this compound into a solution containing a purified target protein, one can determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction e3s-conferences.org.

A hypothetical ITC experiment would reveal whether the binding is enthalpically driven (dominated by hydrogen bonds and van der Waals forces) or entropically driven (dominated by hydrophobic interactions and solvent rearrangement).

The following table illustrates the type of thermodynamic data that would be obtained from an ITC experiment.

ParameterDescriptionIllustrative Value
K_D (Dissociation Constant) A measure of binding affinity; lower values indicate stronger binding.1.5 µM
n (Stoichiometry) The molar ratio of ligand to protein in the formed complex.1.05
ΔH (Enthalpy Change) The heat released or absorbed upon binding.-8.5 kcal/mol
ΔG (Gibbs Free Energy) The overall energy change of binding, calculated from K_D.-8.0 kcal/mol
-TΔS (Entropic Contribution) The change in randomness or disorder of the system upon binding.-0.5 kcal/mol

This table contains hypothetical data for illustrative purposes.

Surface Plasmon Resonance (SPR) is an optical technique used to monitor molecular interactions in real-time without the need for labels nih.govnih.gov. In a typical SPR experiment, a target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface researchgate.netspringernature.com. The binding and dissociation are measured by detecting changes in the refractive index at the sensor surface.

This analysis yields the association rate constant (kₐ) and the dissociation rate constant (k_d). The ratio of these constants (k_d/kₐ) provides the equilibrium dissociation constant (K_D), which is a measure of affinity. This kinetic information is valuable for optimizing drug-target residence time.

An interactive table showing sample kinetic data from an SPR experiment is presented below.

ParameterDescriptionIllustrative Value
kₐ (Association Rate) The rate at which the ligand-protein complex forms.2.0 x 10⁴ M⁻¹s⁻¹
k_d (Dissociation Rate) The rate at which the complex breaks apart.3.0 x 10⁻² s⁻¹
K_D (Dissociation Constant) Equilibrium constant calculated as k_d/kₐ.1.5 µM

This table contains hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions at atomic resolution nih.govnih.gov. Chemical Shift Perturbation (CSP) mapping is a common NMR technique used to identify the binding site of a ligand on a protein ku.edu. In this experiment, a 2D ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein is recorded in the absence and presence of this compound.

Upon binding of the ligand, amino acid residues in the binding pocket and surrounding areas experience changes in their chemical environment, leading to shifts in their corresponding peaks in the NMR spectrum. By mapping these shifted residues onto the 3D structure of the protein, the binding interface can be precisely identified.

The table below illustrates hypothetical CSP data for key residues in a target protein upon binding to the compound.

Residue NumberAmino AcidChemical Shift Perturbation (Δδ, ppm)Location in Protein
25Valine0.35Binding Pocket Floor
27Leucine0.31Binding Pocket Floor
48Tyrosine0.25Hydrophobic Groove
85Serine0.42H-bond Donor Site
87Aspartate0.18Allosteric Site
112Phenylalanine0.05Distant, no interaction

This table contains hypothetical data for illustrative purposes. A significant perturbation (e.g., >0.2 ppm) suggests the residue is at or near the binding interface.

Investigation of Molecular and Cellular Effects in Pre-clinical In Vitro Models

Extensive literature searches did not yield specific studies on the molecular and cellular effects of this compound. Publicly available scientific research detailing its impact on biochemical pathways, protein-protein interactions, or its subcellular localization is not available at this time. Therefore, the following sections are based on general methodologies applied in the investigation of novel chemical compounds.

Impact on Disease-Relevant Biochemical Pathways in Cell Culture Models (e.g., inflammation, neurodegeneration)

Currently, there is no published research detailing the specific impact of this compound on disease-relevant biochemical pathways in cell culture models. Investigations into a novel compound's effects on pathways related to inflammation or neurodegeneration would typically involve a series of established in vitro assays.

For inflammation, researchers might expose immune cell cultures, such as macrophages or microglia, to the compound and then stimulate them with an inflammatory agent like lipopolysaccharide (LPS). Key endpoints would include measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using techniques like ELISA. The activity of crucial signaling proteins in inflammatory pathways, such as NF-κB or MAP kinases, would also be assessed via methods like Western blotting.

In the context of neurodegeneration, studies would likely utilize neuronal cell lines or primary neurons. To model neurodegenerative conditions, cells might be exposed to stressors like amyloid-beta peptides (relevant to Alzheimer's disease) or MPP+ (a neurotoxin used in Parkinson's disease models). The effect of this compound would then be evaluated by measuring markers of oxidative stress, mitochondrial dysfunction, and apoptosis.

Table 1: Hypothetical In Vitro Assays for Assessing Biochemical Pathway Modulation

Pathway Cell Model Assay Type Potential Readouts
Inflammation Macrophage cell line (e.g., RAW 264.7) ELISA Levels of TNF-α, IL-6
Inflammation Microglial cells Western Blot Phosphorylation of NF-κB, p38 MAPK
Neurodegeneration Neuronal cell line (e.g., SH-SY5Y) MTT Assay Cell viability/neuroprotection
Neurodegeneration Primary cortical neurons JC-1 Staining Mitochondrial membrane potential
6.5.2. Modulation of Protein-Protein Interactions in Recombinant or Cellular Systems

There is no available data on the ability of this compound to modulate protein-protein interactions (PPIs). Research in this area is fundamental to understanding a compound's mechanism of action, as many disease processes are driven by aberrant PPIs.

To investigate this, researchers would first need a hypothesized protein target. Techniques such as yeast two-hybrid screening, co-immunoprecipitation (Co-IP), or surface plasmon resonance (SPR) could be employed. For instance, if the compound were hypothesized to disrupt a specific PPI, a Co-IP experiment could be performed on cell lysates treated with the compound. A reduction in the amount of co-precipitated protein compared to untreated controls would suggest a modulatory effect. Alternatively, SPR could provide quantitative data on how the compound affects the binding affinity between two purified recombinant proteins in real-time.

Table 2: Methodologies for Investigating Protein-Protein Interaction Modulation

Method System Type Information Yielded Typical Application
Yeast Two-Hybrid Cellular (Yeast) Identification of interacting partners Initial screening for novel PPIs
Co-Immunoprecipitation Cellular (Mammalian) Validation of interactions in a cellular context Assessing disruption/stabilization of a known PPI by a compound
Surface Plasmon Resonance Recombinant (In Vitro) Binding affinity and kinetics (KD, ka, kd) Quantitative analysis of direct binding between purified proteins
FRET/BRET Cellular Proximity of tagged proteins in living cells Real-time monitoring of PPIs in a cellular environment
6.5.3. Mechanism-Based Cellular Imaging Studies for Subcellular Localization and Target Engagement

Information regarding mechanism-based cellular imaging studies for this compound is not present in the scientific literature. Such studies are crucial for visualizing where a compound accumulates within a cell and whether it engages with its intended target.

A common approach involves synthesizing a fluorescently labeled version of the compound. This analog can then be introduced to live cells, and its distribution can be observed using confocal microscopy. Co-localization studies, using fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus), can reveal the compound's subcellular destination.

For target engagement, techniques like the cellular thermal shift assay (CETSA) or fluorescence recovery after photobleaching (FRAP) could be adapted. In CETSA, the principle is that a compound binding to its target protein stabilizes it against heat-induced denaturation. By heating cells treated with the compound and then analyzing protein levels, one can infer target engagement.

Table 3: Techniques for Cellular Imaging and Target Engagement

Technique Purpose Principle Typical Output
Confocal Microscopy Subcellular Localization Imaging of a fluorescently tagged compound analog High-resolution images showing compound distribution within the cell
Co-localization Analysis Subcellular Localization Statistical comparison of fluorescence signals from the compound and organelle-specific markers Pearson's or Manders' coefficients indicating the degree of spatial overlap
Cellular Thermal Shift Assay (CETSA) Target Engagement Ligand binding increases the thermal stability of the target protein A shift in the protein's melting curve in the presence of the compound
Fluorescence Recovery After Photobleaching (FRAP) Target Engagement/Dynamics Measuring the mobility of a fluorescently tagged target protein, which can be altered by compound binding A change in the rate of fluorescence recovery after a laser-bleached spot

Analytical Methodologies for 4 4 Methoxyphenyl Methyl Morpholin 3 One

Chromatographic Methods for Separation, Purity Assessment, and Quantification

Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For 4-[(4-Methoxyphenyl)methyl]morpholin-3-one, a range of techniques from high-performance liquid chromatography to thin-layer chromatography are utilized, each serving a distinct purpose in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for obtaining accurate and reproducible results.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this type of molecule. The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. The methoxyphenyl and benzyl (B1604629) groups of the target compound provide sufficient hydrophobicity for good retention on standard C18 or C8 columns.

Method development typically involves optimizing the mobile phase composition, which consists of an aqueous component (often with a buffer or acid modifier like formic or phosphoric acid to ensure peak shape and consistent ionization) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.commdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure that the main compound and any potential impurities, which may have a wide range of polarities, are eluted with good resolution and peak shape. Detection is commonly performed using a UV detector, leveraging the aromatic ring's chromophore, typically monitored at wavelengths around 254 nm.

Validation of the developed HPLC method ensures its suitability for its intended purpose. This involves evaluating parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness, following ICH guidelines.

Click to view Hypothetical RP-HPLC Method Parameters
Table 1: Example of a validated Reversed-Phase HPLC method for the analysis of this compound.
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time Approximately 15-18 minutes

Normal-Phase HPLC (NP-HPLC) can also be considered, though it is less common for routine analysis. In this mode, a polar stationary phase (like silica (B1680970) or cyano-propyl) is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and isopropanol). NP-HPLC can offer different selectivity compared to RP-HPLC and may be advantageous for separating certain isomers or closely related impurities.

Gas Chromatography (GC) for Volatile Byproducts or Derivatized Forms

Gas Chromatography (GC) is best suited for analyzing volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its relatively high molecular weight (221.26 g/mol ) and low volatility. However, GC is an invaluable tool for detecting and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or low-molecular-weight starting materials.

For the analysis of the compound itself or non-volatile impurities, derivatization may be necessary to increase volatility and thermal stability. nih.gov For instance, the amide bond could potentially be cleaved and the resulting fragments derivatized. A more common application is the analysis of the parent morpholine (B109124) ring, which can be derivatized to form a more volatile compound like N-nitrosomorpholine for sensitive GC-MS detection. nih.gov When analyzing for potential byproducts, a standard GC-MS method would involve a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase like a DB-5 or HP-5ms), a temperature-programmed oven, and a mass spectrometer for detection and identification. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of reaction progress and for rapid screening of fractions during purification. During the synthesis of this compound, which typically involves the N-alkylation of morpholin-3-one (B89469), TLC can be used to track the consumption of the starting materials and the formation of the product.

A typical TLC system would use a silica gel plate as the stationary phase and a solvent mixture, such as ethyl acetate (B1210297)/hexane or dichloromethane/methanol, as the mobile phase. acs.org After the plate is developed, the spots are visualized. Since the compound contains a UV-active phenyl ring, it can be easily seen under a UV lamp at 254 nm. For visualization of non-UV active impurities, staining with a potassium permanganate (B83412) solution can be effective, as it reacts with compounds that can be oxidized, appearing as yellow spots on a purple background. acs.org The relative retention factor (Rf) value is used to identify the different components in the reaction mixture.

Chiral Chromatography for Enantiomeric Purity Determination

Although this compound itself is not chiral, the introduction of a substituent at the C2, C5, or C6 position of the morpholinone ring would create a chiral center. If a chiral version of this compound were synthesized, determining its enantiomeric purity would be crucial. Chiral chromatography is the definitive method for separating enantiomers.

This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are highly effective for a wide range of chiral separations. nih.govacs.org Method development involves screening different chiral columns and mobile phases (both normal and reversed-phase) to achieve baseline separation of the two enantiomers. nih.govsigmaaldrich.com The enantiomeric excess (% ee) can then be calculated from the relative peak areas of the two enantiomers.

Click to view Hypothetical Chiral HPLC Method Parameters
Table 2: Example of a Chiral HPLC method for a hypothetical chiral analogue of the target compound.
ParameterCondition
Column Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel), 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of Hexane/Isopropanol (80:20, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm

Coupled Techniques for Comprehensive Analysis

To gain deeper structural information, especially for unknown impurities, chromatographic systems are often coupled with mass spectrometers.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is an exceptionally powerful tool for impurity profiling. It combines the superior separation capabilities of HPLC with the high sensitivity and structural information provided by mass spectrometry. ijprajournal.comchimia.chbiomedres.us This technique is essential for detecting and identifying trace-level impurities that may not be visible by UV detection, such as those arising from side reactions or degradation.

During method development, an LC method similar to the one described in section 7.1.1 is used. The eluent from the column is directed into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which is well-suited for polar to moderately polar molecules like morpholinones. The ESI source generates protonated molecules [M+H]⁺ in positive ion mode.

Click to view Hypothetical LC-MS/MS Parameters
Table 3: Example of LC-MS/MS parameters for impurity profiling.
ParameterCondition
LC System UPLC/HPLC system with conditions similar to Table 1
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Full Scan (m/z 100-1000) for detection; Product Ion Scan for structural elucidation
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Flow 800 L/hr
Expected Parent Ion [M+H]⁺ m/z 222.1
Collision Energy (for MS/MS) 10-40 eV (optimized for each impurity)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be employed for identification and quantification, particularly in the context of purity assessment and impurity profiling. The compound would likely require a suitable derivatization step to increase its volatility for optimal GC separation.

The mass spectrum of this compound would be expected to show characteristic fragmentation patterns. The molecular ion peak (M+) would correspond to its molecular weight. Key fragments would likely arise from the cleavage of the benzylic C-N bond, leading to the formation of a methoxybenzyl cation (m/z 121), and fragmentation of the morpholin-3-one ring. A study on N-benzyl substituted phenylisopropylamines demonstrated the utility of GC-MS in differentiating isomers based on their mass spectral fragmentation. ojp.gov

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

Parameter Value
Gas Chromatograph
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range 50-500 amu
Source Temperature 230 °C

Spectrophotometric Methods for Quantification and Characterization

Spectrophotometric techniques are fundamental for the characterization and quantification of this compound, primarily due to the presence of a chromophoric methoxyphenyl group.

UV-Visible Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry is a straightforward and widely used method for determining the concentration of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The aromatic ring in this compound is expected to exhibit characteristic absorption bands. Aromatic compounds typically show a strong absorption band (E-band) and a weaker, more structured band (B-band) arising from π-π* transitions. youtube.com The presence of the methoxy (B1213986) group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609). youtube.com

A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). This allows for the quantification of the compound in unknown samples according to the Beer-Lambert law.

Table 2: Expected UV-Visible Absorption Data for this compound in Ethanol

Band Expected λmax (nm) Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) Transition
E2-band ~225 ~8,000 π → π*

Fluorescence Spectroscopy for Sensitive Detection (if fluorescent derivatives are considered)

While the intrinsic fluorescence of this compound may be limited, fluorescence spectroscopy can be a highly sensitive detection method if the compound is derivatized with a fluorescent tag. Alternatively, the inherent fluorescence of the methoxyphenyl moiety can be explored. Methoxy-substituted aromatic compounds have been shown to exhibit fluorescence, with the emission properties being dependent on the substitution pattern and the solvent environment. nih.gov

Should fluorescent derivatives be synthesized, the technique would offer very low detection limits. The selection of the excitation wavelength would be based on the absorption maximum of the fluorophore, and the emission would be monitored at a longer wavelength.

Electrochemical Methods for Detection and Redox Behavior (if applicable)

Electrochemical methods can provide insights into the redox behavior of this compound and can be developed into sensitive analytical techniques. The morpholine moiety and the substituted aromatic ring can potentially undergo electrochemical oxidation or reduction.

Studies on morpholine and its derivatives have shown that they can be electrochemically active. researchgate.netmdpi.comias.ac.in For instance, the electrochemical oxidation of morpholine at a glassy carbon electrode has been reported. ias.ac.in The presence of the electron-donating methoxy group on the aromatic ring of this compound could facilitate its oxidation. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be used to characterize its electrochemical properties and develop quantitative methods.

Table 3: Potential Electrochemical Parameters for the Analysis of this compound

Technique Parameter Purpose
Cyclic Voltammetry (CV) Scan rate, potential window To study the redox behavior and reaction mechanism.
Differential Pulse Voltammetry (DPV) Pulse amplitude, pulse width For quantitative analysis with improved sensitivity.
Working Electrode Glassy Carbon Electrode (GCE) Provides a wide potential window and is relatively inert.
Reference Electrode Ag/AgCl Provides a stable reference potential.

Development of Certified Reference Materials and Analytical Standards for this compound

Certified Reference Materials (CRMs) and analytical standards are crucial for ensuring the accuracy and reliability of analytical measurements. A CRM for this compound would be a highly characterized material with a certified value for its purity, accompanied by an uncertainty statement.

The development of a CRM involves:

Synthesis and Purification: Obtaining the compound with the highest possible purity.

Comprehensive Characterization: Using a battery of analytical techniques (e.g., NMR, MS, elemental analysis, chromatographic methods) to confirm its identity and structure.

Purity Assessment: Quantifying the purity using methods like quantitative NMR (qNMR) or mass balance.

Homogeneity and Stability Studies: Ensuring that the material is uniform and stable over time under specified storage conditions.

Certification: Assigning a certified value for the purity with a documented uncertainty.

Currently, while analytical standards for the parent compound, morpholine, are commercially available, a specific CRM for this compound is not readily found. hpc-standards.comsigmaaldrich.com The availability of such a standard would be essential for its use in regulated environments, such as in the pharmaceutical industry, to ensure the quality and consistency of products.

Strategic Applications and Future Research Directions of 4 4 Methoxyphenyl Methyl Morpholin 3 One

4-[(4-Methoxyphenyl)methyl]morpholin-3-one as a Versatile Synthetic Intermediate

The utility of a chemical compound as a synthetic intermediate is determined by its inherent reactivity and the presence of functional groups that can be selectively modified. This compound possesses several such features, making it a promising starting point for creating more elaborate molecular architectures.

The morpholin-3-one (B89469) scaffold is a precursor for a variety of other nitrogen-containing heterocycles, which are of significant interest in medicinal and agricultural chemistry. rsc.org The chemical reactivity of this compound can be leveraged in several ways:

Lactam Modification: The amide bond within the lactam can be reduced using powerful reducing agents like lithium aluminum hydride to yield the corresponding N-substituted morpholine (B109124). This transformation converts the planar, rigid amide into a flexible, three-dimensional amine structure, which is a common core in many bioactive molecules.

Ring-Opening Reactions: The lactam ring can be cleaved under hydrolytic conditions (acidic or basic) to yield a linear amino acid derivative. This opened form presents new functional handles—a carboxylic acid and a secondary amine—for subsequent synthetic transformations, allowing it to be integrated into peptide chains or used to build entirely different ring systems.

N-Dealkylation: The N-(p-methoxybenzyl) group is a well-established protecting group in organic synthesis. Its primary advantage is its stability under a wide range of reaction conditions and its selective removal under oxidative or strongly acidic conditions. Cleavage of the PMB group reveals the secondary amine of the morpholin-3-one core, which can then be functionalized with different substituents (acylation, alkylation, arylation) to generate a library of diverse analogs.

Table 1: Potential Synthetic Transformations of this compound

Reactive SiteTransformation TypePotential ReagentsResulting StructureApplication
Carbonyl (C=O) of LactamReductionLiAlH₄, BH₃·THF4-[(4-Methoxyphenyl)methyl]morpholineAccess to saturated morpholine core
Amide Bond (Lactam Ring)Hydrolysis (Ring-Opening)Aq. HCl, Aq. NaOHLinear Amino Acid DerivativePeptide synthesis, building new heterocycles
N-(p-methoxybenzyl) BondDeprotection (N-Dealkylation)DDQ, CAN, H₂/Pd-CMorpholin-3-oneEnables diversification at the nitrogen atom
Aromatic RingElectrophilic Aromatic SubstitutionHNO₃/H₂SO₄, Br₂/FeBr₃Substituted Phenyl DerivativesModulation of electronic/steric properties

Scaffold hopping is a key strategy in medicinal chemistry where the core structure of a known active compound is replaced with a structurally distinct scaffold, with the goal of identifying new drug candidates with improved properties (e.g., potency, selectivity, pharmacokinetics) or novel intellectual property.

The this compound structure can serve as an effective scaffold for this purpose. Its defined three-dimensional shape and distribution of hydrogen bond acceptors (the carbonyl and ether oxygens) allow it to mimic the spatial arrangement of functional groups in other, unrelated molecular frameworks. In a lead optimization campaign, a research team could replace a less desirable chemical feature—such as a metabolically unstable ester or a hard-to-synthesize core—with the morpholin-3-one scaffold to systematically evaluate its impact on biological activity and drug-like properties.

Exploration as Chemical Probes for Biological Systems (Pre-clinical/In Vitro)

Chemical probes are indispensable tools for dissecting biological pathways. They are small molecules designed to interact with a specific protein target, enabling researchers to study that target's function in its native environment. The structure of this compound is amenable to modifications that would convert it into a valuable chemical probe.

To visualize the distribution of a molecule in cells or tissues or to confirm its binding to a target protein, it can be appended with a reporter tag.

Fluorescent Labeling: The phenyl ring of the p-methoxybenzyl group can be further functionalized. For instance, demethylation of the methoxy (B1213986) group to a phenol (B47542) provides a reactive handle for attaching a fluorescent dye (e.g., a fluorescein (B123965) or rhodamine derivative) via an ether or ester linkage. The resulting fluorescent probe could be used in microscopy studies to observe its localization within cellular compartments.

Isotopic Labeling: For use in quantitative assays like mass spectrometry or certain imaging techniques like positron emission tomography (PET), the molecule can be synthesized with heavy isotopes. For example, deuterium (B1214612) (²H) can be incorporated, a strategy sometimes used to create deuterated compounds for various studies. acs.org Alternatively, incorporating isotopes like carbon-11 (B1219553) or fluorine-18 (B77423) would render it suitable for PET imaging.

Affinity chromatography is a powerful technique used to isolate and identify the binding partners of a specific molecule. nih.gov The method involves immobilizing a ligand (the "bait" molecule) onto a solid support, such as chromatography beads, and then passing a complex biological sample (like a cell lysate) over it. youtube.com Proteins that bind specifically to the ligand are captured, while non-binding proteins are washed away. youtube.com

To adapt this compound for this purpose, it would first need to be functionalized with a reactive group suitable for covalent attachment to a chromatography matrix (e.g., NHS-ester or epoxy-activated Sepharose). This could be achieved by introducing a linker with a terminal carboxylic acid or amine onto the phenyl ring. This "immobilized" version of the compound could then be used to "pull down" its unknown protein targets from a cell extract, which can then be identified using techniques like mass spectrometry.

Table 2: Hypothetical Workflow for Protein Target Identification

StepDescriptionKey Consideration
1. Probe SynthesisSynthesize a derivative of this compound containing a linker arm with a terminal reactive group (e.g., -COOH).The linker must be long enough to minimize steric hindrance between the bead and the binding site.
2. ImmobilizationCovalently attach the synthesized probe to an activated chromatography resin (e.g., NHS-activated agarose (B213101) beads).Ensure efficient and stable coupling to the solid support.
3. IncubationIncubate the functionalized beads with a complex protein mixture, such as a cell lysate.Include control beads (no ligand) to identify non-specific binders.
4. WashingWash the beads extensively with buffer to remove proteins that do not bind specifically to the immobilized ligand. youtube.comWashing stringency must be optimized to remove contaminants without disrupting specific interactions.
5. ElutionElute the specifically bound proteins from the beads using a competitive binder or by changing buffer conditions (e.g., pH, salt concentration). youtube.comElution must be effective without denaturing the target proteins.
6. AnalysisIdentify the eluted proteins using SDS-PAGE and mass spectrometry.Bioinformatics analysis is required to prioritize promising protein candidates.

Potential in Materials Science and Polymer Chemistry

While the primary applications of many heterocyclic compounds are in biomedicine, their unique structures can also impart useful properties to materials. The exploration of this compound in materials science represents a nascent but intriguing research direction.

Monomer for Novel Polymers: The lactam ring is structurally related to other cyclic monomers like caprolactam (the precursor to Nylon-6). It is conceivable that under specific catalytic conditions, this compound could undergo ring-opening polymerization to produce a novel polyamide with the N-(p-methoxybenzyl)morpholine ether structure as a repeating unit. The resulting polymer could exhibit unique thermal, mechanical, or optical properties.

Functional Additive: When dispersed into a polymer matrix, small molecules can act as plasticizers, stabilizers, or functional additives. The combination of a polar lactam, a flexible ether linkage, and an aromatic ring in this compound could be used to modify the properties of bulk polymers, such as improving dye uptake, altering surface energy, or enhancing compatibility between different polymer blends. While organosilanes are well-known in materials science, exploring nitrogen-based heterocycles like this one offers a different avenue for creating functional materials. acs.org

Incorporation into Polymeric Scaffolds and Advanced Materials

The development of functional polymers for applications such as drug delivery and tissue engineering is a rapidly advancing field. nih.govnih.gov The incorporation of specific chemical moieties can imbue polymers with desired properties, including biocompatibility, controlled degradation, and targeted therapeutic action. nih.gov While direct studies on the integration of this compound into polymeric structures are not extensively documented, the characteristics of its morpholinone and methoxyphenyl groups suggest its potential as a valuable monomer or pendant group.

Morpholine derivatives are recognized as privileged structures in medicinal chemistry and have been incorporated into various polymeric systems. researchgate.net The morpholinone ring, being a lactam, can potentially undergo ring-opening polymerization or be integrated as a side chain to a polymer backbone, influencing the physical and biological properties of the resulting material. For instance, polymers incorporating morpholine moieties can be designed to be responsive to stimuli like temperature and pH, making them "smart" materials for controlled drug release. youtube.com

The methoxyphenyl group can also contribute to the functionality of a polymer. The methoxy group can engage in hydrogen bonding, which can affect the polymer's solubility and interaction with biological systems. Furthermore, the aromatic ring provides a site for π-π stacking interactions, which can be exploited in the design of self-assembling polymeric systems and materials with specific electronic or optical properties.

Future research could focus on synthesizing polymers with this compound as a monomer or as a functional group. The resulting polymers could be evaluated for their potential in:

Drug Delivery: As a component of biodegradable polymers for controlled-release formulations. nih.govnih.gov

Tissue Engineering: In the creation of biocompatible scaffolds that can support cell growth and differentiation.

Biomedical Devices: As coatings for medical implants to improve biocompatibility and reduce fouling. youtube.com

Table 1: Potential Applications of this compound in Polymeric Materials
Application AreaPotential Role of this compoundDesired Properties Conferred
Polymeric Drug DeliveryMonomer or pendant group in biodegradable polymersControlled release, biocompatibility, stimuli-responsiveness
Tissue EngineeringComponent of scaffoldsBiocompatibility, cell adhesion, controlled degradation
Biomedical Device CoatingsSurface modification agentImproved biocompatibility, anti-fouling properties

Application in Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry, which involves the study of non-covalent interactions between molecules, is crucial for the development of novel functional materials. rsc.orgresearchgate.net The self-assembly of amphiphilic molecules, which possess both hydrophilic and hydrophobic parts, into ordered structures like micelles, vesicles, and nanofibers is a cornerstone of this field. researchgate.netnih.govnih.gov

This compound possesses structural features that suggest its potential as a building block for supramolecular assemblies. The morpholin-3-one ring, with its polar carbonyl and ether functionalities, can be considered the hydrophilic head. The (4-methoxyphenyl)methyl group, with its aromatic ring, can act as the hydrophobic tail. This amphiphilic nature could enable the molecule to self-assemble in aqueous or other polar environments. nih.gov

The specific architecture of the resulting self-assembled structures would be dictated by a delicate balance of intermolecular forces, including:

Hydrogen Bonding: The carbonyl oxygen of the morpholinone ring and the ether oxygen of the methoxy group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic rings of the methoxyphenyl groups can stack on top of each other.

Hydrophobic Interactions: The non-polar benzyl (B1604629) and methylene (B1212753) groups will tend to aggregate to minimize contact with a polar solvent.

Future research in this area could investigate the self-assembly behavior of this compound and its derivatives under various conditions (e.g., solvent, temperature, concentration). Such studies could lead to the development of novel nanomaterials with applications in:

Nanoreactors: Encapsulating and catalyzing chemical reactions within the hydrophobic core of self-assembled structures.

Targeted Drug Delivery: Loading therapeutic agents into vesicles or micelles formed from this compound for targeted delivery to specific cells or tissues.

Advanced Materials: Creating ordered films and fibers with unique optical or electronic properties.

Considerations for Process Chemistry and Scale-Up of this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of a chemical compound presents a unique set of challenges. For this compound, ensuring a robust, efficient, and cost-effective manufacturing process is crucial for its potential applications.

Optimization of Reaction Conditions for Industrial Production

The synthesis of N-substituted morpholinones can be achieved through various routes, often involving the cyclization of appropriate precursors. researchgate.net For the industrial-scale synthesis of this compound, a multi-step process would likely be employed, starting from commercially available materials. nih.gov A plausible synthetic route could involve the reaction of a morpholin-3-one precursor with 4-methoxybenzyl chloride or a related electrophile.

Key considerations for optimizing the reaction conditions for industrial production include:

Solvent Selection: Choosing a solvent that is not only effective for the reaction but also safe, environmentally friendly, and easily recoverable. Toluene has been used in the large-scale synthesis of morpholin-3-one. chemicalbook.com

Catalyst Efficiency: If a catalyst is required, its activity, stability, and ease of separation from the product are critical. For related morpholine syntheses, palladium-based catalysts have been employed. nih.gov

Temperature and Pressure Control: Maintaining optimal temperature and pressure to maximize yield and minimize side reactions. General methods for morpholine synthesis can involve temperatures ranging from 200-220°C and high pressures. google.com

Reaction Time: Minimizing the reaction time to increase throughput and reduce operational costs.

Work-up and Purification: Developing a simple and efficient work-up procedure to isolate the product in high purity. This may involve extraction, crystallization, or chromatography. Recrystallization from solvents like methyl tert-butyl ether has been used for purifying morpholin-3-one. chemicalbook.com

A detailed study of these parameters would be necessary to develop a scalable and economically viable process.

Table 2: Key Parameters for Optimization of Industrial Synthesis
ParameterConsiderations for this compound
Starting MaterialsAvailability, cost, and purity of morpholin-3-one precursors and 4-methoxybenzylating agents.
SolventSafety, environmental impact, cost, and recyclability.
CatalystActivity, selectivity, cost, and ease of removal.
Temperature & PressureOptimization to maximize yield and minimize by-products.
Purification MethodEfficiency of crystallization, distillation, or chromatography for achieving high purity.

Impurity Profiling and Quality Control Strategies for Large-Scale Synthesis

Impurity profiling is a critical aspect of pharmaceutical and chemical manufacturing, as impurities can affect the safety, efficacy, and stability of the final product. biomedres.uspageplace.denih.gov For this compound, a comprehensive impurity profile would need to be established to ensure its quality and consistency in large-scale production.

Potential impurities could arise from various sources, including:

Starting Materials: Unreacted starting materials and impurities present in them.

Side Reactions: By-products formed during the synthesis, such as products of over-alkylation or side-chain reactions.

Degradation Products: Compounds formed by the degradation of the product during synthesis or storage.

Residual Solvents: Solvents used in the reaction and purification steps. biomedres.us

A robust quality control strategy would involve the use of various analytical techniques to identify and quantify these impurities. pageplace.denih.gov High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. researchgate.net Other techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy would also be invaluable for structural elucidation of unknown impurities. nih.gov

The International Conference on Harmonisation (ICH) provides guidelines for impurity levels in new drug substances, which can serve as a benchmark for setting acceptance criteria for the purity of this compound, particularly if it is intended for pharmaceutical applications. nih.gov

Emerging Research Areas for Morpholinone Derivatives and this compound

The versatility of the morpholinone scaffold continues to inspire research into new applications. The unique electronic and structural features of this compound make it an interesting candidate for exploration in emerging fields.

Application in Catalysis and Ligand Design for Metal Complexes

Transition metal complexes play a pivotal role as catalysts in a vast array of chemical transformations. acs.org The design of the ligand sphere around the metal center is crucial for controlling the catalyst's activity, selectivity, and stability. While the use of this compound as a ligand in catalysis is not yet established, its structure presents several potential coordination sites.

The morpholin-3-one ring contains a nitrogen atom and a carbonyl oxygen atom, both of which have lone pairs of electrons and could potentially coordinate to a metal center. The ether oxygen in the morpholine ring and the methoxy group on the phenyl ring could also participate in coordination, potentially leading to multidentate ligation. The aromatic ring itself can also coordinate to transition metals through its π-system.

The electronic properties of the ligand can be tuned by modifying the substituents on the phenyl ring. The electron-donating methoxy group in this compound would influence the electron density at the metal center, thereby affecting its catalytic activity.

Future research could focus on the synthesis and characterization of metal complexes of this compound with various transition metals such as palladium, platinum, rhodium, and copper. acs.org The catalytic activity of these complexes could then be evaluated in a range of organic reactions, including:

Cross-coupling reactions: Such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in organic synthesis.

Asymmetric catalysis: The introduction of chirality into the ligand could lead to the development of catalysts for enantioselective transformations.

Oxidation and reduction reactions: The redox properties of the metal center can be modulated by the ligand to effect a variety of oxidative or reductive processes.

The exploration of this compound and its derivatives as ligands for metal complexes could open up new avenues in the design of novel and efficient catalysts.

Development of Biosensors and Bio-imaging Agents

The application of this compound in the fields of biosensing and bio-imaging is an emerging area of research, primarily driven by the structural motifs within the molecule. While direct studies on the compound itself are not extensively documented, the constituent parts—the morpholin-3-one scaffold and the methoxyphenyl group—are well-represented in the development of probes for biological applications. Future research is likely to build upon the known properties of these core structures to create novel diagnostic and imaging tools.

The morpholin-3-one core is a recognized scaffold in medicinal chemistry and has been incorporated into various compounds designed for biological targeting. nih.govnih.gov Its stability and synthetic accessibility make it an attractive foundation for more complex molecules. For instance, derivatives of morpholin-3-one have been developed as potent inhibitors for enzymes like monoacylglycerol lipase (B570770) (MAGL), with versions radiolabeled for use as positron emission tomography (PET) tracers to image enzyme distribution in the brain. nih.gov This demonstrates the utility of the morpholinone structure as a vehicle for delivering a signaling component (a radionuclide) to a specific biological target.

Furthermore, the morpholine moiety itself, a key component of the morpholin-3-one ring, is frequently used in the design of fluorescent probes. mdpi.com Its ability to undergo protonation under acidic conditions can alter the electronic properties of a molecule, a feature that has been harnessed to create pH-sensitive sensors. mdpi.com Fluorescent probes incorporating a morpholine group have been successfully used for ratiometric pH detection within lysosomes, showcasing the group's utility in targeting specific subcellular compartments and responding to the local environment. mdpi.com

The second key component, the 4-methoxyphenyl (B3050149) group, is a common feature in fluorescent molecules and PET imaging agents due to its electronic properties. nih.gov The methoxy group is an electron-donating group that can modulate the photophysical properties of a fluorophore, influencing its brightness and color. This group is often part of larger molecular structures designed for specific biological imaging tasks. Research on related compounds, such as morpholin-4-ium 4-methoxyphenyl (morpholino) phosphinodithioate (GYY4137), highlights the use of the methoxyphenyl-morpholino combination in developing tools that interact with biological systems. nih.gov

Future development of this compound as a biosensor or imaging agent would likely involve strategic chemical modifications. These modifications would aim to install functionalities that can report on specific biological events or analytes.

Potential Functionalization Strategies

Modification Site Modification Type Potential Application Sensing Mechanism
Phenyl RingAddition of a recognition moiety (e.g., biotin, specific peptide sequence)Targeting specific proteins or cell typesAffinity-based binding
Phenyl RingIntroduction of electron-withdrawing or donating groupsTuning of fluorescent propertiesIntramolecular Charge Transfer (ICT)
Morpholinone RingAttachment of a fluorophore/quencher pairEnzyme activity sensingFluorescence Resonance Energy Transfer (FRET)
Benzylic PositionFunctionalization with a reactive groupCovalent labeling of target proteinsActivity-Based Protein Profiling (ABPP)

Hypothetical Performance of a Derived Bio-imaging Probe

To be effective, a bio-imaging probe derived from this compound would need to exhibit favorable photophysical properties. By comparing it to existing probes with similar structural elements, such as coumarin-based or BODIPY dyes, target characteristics can be proposed. nih.govacs.org

Parameter Target Value Rationale
Excitation Wavelength (λex)> 450 nmTo minimize cellular autofluorescence and potential phototoxicity.
Emission Wavelength (λem)> 500 nmTo ensure clear separation from excitation light and good detection.
Quantum Yield (ΦF)> 0.1To provide a bright signal for sensitive detection.
Stokes Shift> 30 nmTo minimize self-quenching and improve signal-to-noise ratio.
PhotostabilityHighTo allow for prolonged imaging without significant signal loss.

Conclusions and Future Perspectives on 4 4 Methoxyphenyl Methyl Morpholin 3 One Research

Summary of Key Research Achievements and Contributions to the Field

A review of publicly accessible scientific literature and databases indicates a notable absence of significant research achievements or documented contributions directly attributed to 4-[(4-Methoxyphenyl)methyl]morpholin-3-one. The compound is cataloged in chemical databases, such as PubChem, which provides basic molecular and physical data but does not point to a body of research where it has played a significant role. nih.gov Unlike related morpholin-3-one (B89469) derivatives, which have been identified as intermediates in the synthesis of pharmaceuticals, this specific compound does not feature prominently in existing research narratives. nbinno.com

Identification of Remaining Challenges and Unexplored Research Avenues

The primary challenge concerning this compound is the foundational lack of research. Consequently, a multitude of research avenues remain entirely unexplored. These include:

Fundamental Synthesis and Characterization: While a synthesis route can be inferred from general organic chemistry principles, detailed studies on optimized, scalable, and efficient synthetic methods are yet to be published.

Physicochemical Properties: A comprehensive analysis of its solubility, stability, and other key physicochemical parameters has not been documented.

Biological Screening: The compound's biological activity profile is unknown. It has not been subjected to broad biological screening to identify potential therapeutic applications.

Outlook for Advanced Synthetic Methodologies and Process Innovations

Given the absence of established synthetic routes for this compound in the scientific literature, the outlook for advanced methodologies is entirely prospective. Future research could focus on developing novel, efficient, and sustainable synthetic strategies. Innovations might draw from modern synthetic organic chemistry, including flow chemistry, green chemistry principles, or enzymatic synthesis, to produce the compound with high purity and yield.

Directions for Deeper Mechanistic Understanding of Biological Interactions (in vitro/in silico)

As there is no reported biological activity for this compound, the groundwork for understanding its mechanistic interactions is yet to be laid. Future directions would necessitate:

In Silico Screening: Computational studies could predict potential biological targets based on the compound's structure. Molecular docking simulations could be employed to hypothesize interactions with various enzymes or receptors.

In Vitro Assays: Following any promising in silico results, a battery of in vitro assays would be required to validate these predictions and to discover any unforeseen biological effects. This would be the first step in understanding its mode of action at a molecular level.

Potential for Novel Applications Beyond Current Scope in Chemistry and Related Disciplines

The potential for novel applications of this compound is entirely speculative at this stage. The morpholine (B109124) and methoxyphenyl moieties are present in various biologically active molecules and functional materials. Therefore, it is conceivable that this compound could find applications in areas such as:

Medicinal Chemistry: As a scaffold or intermediate for the synthesis of new therapeutic agents.

Materials Science: As a building block for polymers or other functional materials.

Agrochemicals: Exploration of its potential as a pesticide or herbicide.

However, without foundational research, these remain theoretical possibilities.

Recommendations for Future Research Collaborations and Interdisciplinary Studies on this compound

To build a body of knowledge around this compound, a collaborative and interdisciplinary approach is essential. Recommended future research efforts include:

Synthetic Chemistry and Chemical Engineering: Collaboration to develop and scale up an efficient synthesis process.

Computational and Medicinal Chemistry: Joint efforts to predict and then test for biological activity, potentially leading to drug discovery programs.

Pharmacology and Toxicology: If any biological activity is identified, these disciplines would be crucial for characterizing its effects and safety profile.

Materials Science and Chemistry: Partnerships to investigate its potential use in the development of new materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(4-Methoxyphenyl)methyl]morpholin-3-one, and what reagents are critical for high yield?

  • Methodology : A common approach involves reductive amination or nucleophilic substitution. For example, morpholin-3-one derivatives can be synthesized using sodium cyanoborohydride (NaBH3CN) in methanol for reductive alkylation, followed by hydrolysis with 1M LiOH in dioxane/water . Another method employs HATU (a coupling reagent) and DIPEA (base) in DMF for amide bond formation with substituted anilines . Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of sensitive intermediates.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions (e.g., methoxyphenyl and morpholinone moieties) .
  • HPLC-MS for purity assessment, particularly to detect trace byproducts from incomplete alkylation or hydrolysis steps .
  • FT-IR to verify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the morpholinone ring) .

Q. What are the recommended storage conditions to maintain stability?

  • Methodology : Store at –20°C in airtight, light-resistant containers under nitrogen. Avoid aqueous environments due to potential hydrolysis of the morpholinone ring. Stability testing under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways .

Advanced Research Questions

Q. How can structural modifications enhance biological activity or selectivity?

  • Methodology :

  • Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, chloro) to modulate electron density and binding affinity. Evidence from triazole-thione analogs shows that substituents at the 3- or 4-position significantly alter activity .
  • Core modification : Synthesize derivatives with pyridyl or isothiazoloquinazoline moieties fused to the morpholinone ring, as seen in kinase inhibitors .
  • Docking studies : Use software like AutoDock to predict interactions with target proteins (e.g., enzymes with conserved catalytic sites) .

Q. How to resolve contradictions in reported biological activity data across structural analogs?

  • Methodology :

  • Comparative SAR analysis : Systematically compare analogs (e.g., 4-(4-Aminophenyl)morpholin-3-one vs. triazole-thione derivatives) to identify critical pharmacophores .
  • Assay standardization : Ensure consistent experimental conditions (e.g., cell lines, IC50 protocols) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

Q. What computational strategies predict metabolic pathways or toxicity risks?

  • Methodology :

  • ADMET prediction : Tools like SwissADME or ProTox-II can estimate metabolic sites (e.g., O-demethylation of the methoxyphenyl group) and hepatotoxicity risks .
  • Metabolite identification : Incubate the compound with liver microsomes and analyze via LC-QTOF-MS to detect phase I/II metabolites .

Q. How to design experiments probing the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Transcriptomics : Treat model cell lines (e.g., cancer cells) and perform RNA-seq to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .
  • Chemical proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from lysates, followed by mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.